REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:7][CH2:6]1.C1N=CN([C:18](N2C=NC=C2)=[O:19])C=1>C1COCC1>[O:19]=[C:18]1[N:4]([C:5]2([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:7][CH2:6]2)[CH2:3][CH2:2][O:1]1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
OCCNC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0.177 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCCN1C1(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |